![molecular formula C13H8ClF3N4O2 B3042706 O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide CAS No. 655235-04-4](/img/structure/B3042706.png)
O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
説明
The compound “O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide” appears to contain a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), a chloropyrazine group, and a carbohydroximamide group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the trifluoromethyl, benzoyl, chloropyrazine, and carbohydroximamide groups all attached to the central pyrazine ring. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, benzoyl, chloropyrazine, and carbohydroximamide groups. The trifluoromethyl group is known to be quite stable and resistant to many types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl, benzoyl, chloropyrazine, and carbohydroximamide groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .科学的研究の応用
Anticancer Properties
The TFM group in O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide contributes to its anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits promising cytotoxicity and apoptosis-inducing properties, making it a potential candidate for targeted cancer therapies .
Anti-inflammatory Activity
Studies have explored the anti-inflammatory effects of this compound. By modulating key inflammatory pathways, it may help mitigate conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are investigating its mechanism of action and potential clinical applications .
Antibacterial and Antifungal Properties
The TFM group enhances the compound’s antibacterial and antifungal activities. O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide has shown efficacy against drug-resistant bacterial strains and fungal pathogens. Further research aims to optimize its potency and safety .
Metabolic Disorders
Preliminary studies suggest that this compound may impact metabolic pathways. Researchers have investigated its potential in managing diabetes, obesity, and lipid metabolism. The TFM group’s influence on enzyme activity and receptor interactions is a focal point of ongoing research .
Neuroprotective Effects
The compound’s TFM group has attracted attention in neuroprotection research. Animal studies indicate its ability to reduce oxidative stress, enhance neuronal survival, and improve cognitive function. Investigations continue to explore its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agrochemical Applications
The TFM-containing compound shows promise in agrochemicals. Researchers are studying its insecticidal and herbicidal properties. By targeting specific pests and weeds, it could contribute to sustainable agriculture and pest management .
Aathira Sujathan Nair et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Read more
将来の方向性
The future directions for research on this compound would likely depend on its intended use or biological activity. It could potentially be explored for use in pharmaceuticals or agrochemicals, given the presence of the trifluoromethyl and benzoyl groups, which are common in these types of compounds .
特性
IUPAC Name |
[(Z)-[amino-(3-chloropyrazin-2-yl)methylidene]amino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2/c14-10-9(19-4-5-20-10)11(18)21-23-12(22)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQUNKZIOJIDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=NC=CN=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(/C2=NC=CN=C2Cl)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



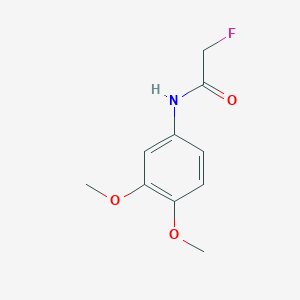
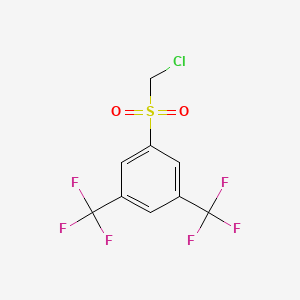
![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline](/img/structure/B3042627.png)
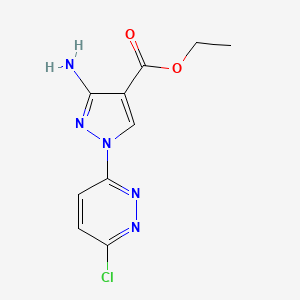
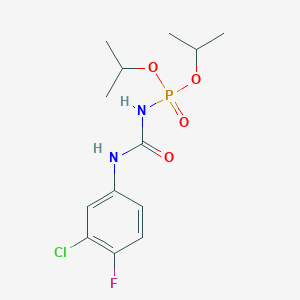
![N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide](/img/structure/B3042630.png)
![Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042631.png)
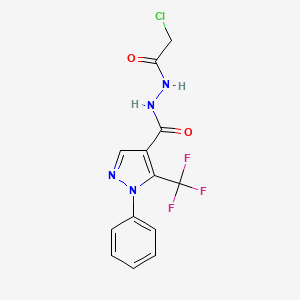
![Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042635.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride](/img/structure/B3042640.png)
![(E)-N-(4-tert-butylphenyl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B3042643.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042645.png)
![4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042646.png)